molecular formula C19H15N3S2 B2955935 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338751-28-3

3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No. B2955935
CAS RN: 338751-28-3
M. Wt: 349.47
InChI Key: BUVMQDNPOJMONK-VAWYXSNFSA-N
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Description

This compound, also known as (E)-3-(methylthio)-5-(2-(phenylamino)vinyl)-1H-1lambda3-isothiazole-4-carbonitrile , is a versatile material with diverse applications in scientific research. It offers immense potential due to its unique properties, making it a valuable tool in drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15,18H,1H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the nature of chemical bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.39 . It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Drug Development

The thiazole ring, a core structure within this compound, is known for its prevalence in pharmaceuticals due to its bioactive properties . The specific structure of this compound suggests potential use in the development of drugs targeting various diseases. Its ability to interact with different biological targets can be harnessed to modulate biological pathways, potentially leading to therapeutic applications.

Agricultural Chemistry

In agriculture, compounds like 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile can be explored for their pesticidal or herbicidal properties . The presence of the thiazole ring might affect the growth of plants or pests, offering a route to protect crops from diseases or infestations.

Materials Science

Materials science could benefit from the unique properties of this compound, particularly in the synthesis of novel polymers or coatings . The molecular structure could impart specific characteristics like thermal stability or electrical conductivity, making it valuable for creating advanced materials.

Chemical Synthesis

This compound could serve as a building block in organic synthesis, providing a pathway to create complex molecules with thiazole rings . Its reactive sites allow for various chemical transformations, which can be useful in synthesizing new compounds with desired properties.

Environmental Science

In environmental science, such compounds can be studied for their degradation products and their impact on ecosystems . Understanding how this compound breaks down in the environment can inform pollution control strategies and the design of environmentally benign chemicals.

Analytical Chemistry

The compound’s distinct chemical structure makes it a candidate for use as a standard in analytical methods . It could help in the development of assays to detect similar structures or to quantify the presence of related chemicals in samples.

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVMQDNPOJMONK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

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